molecular formula C18H24N6O2S B12243528 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole

Cat. No.: B12243528
M. Wt: 388.5 g/mol
InChI Key: OSCPRLOWHQVXCI-UHFFFAOYSA-N
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Description

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole is a complex organic compound with a unique structure that combines several heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the cyclopenta[d]pyrimidine core, followed by the construction of the octahydropyrrolo[3,4-c]pyrrol ring system. The final step involves the sulfonylation of the imidazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-[(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)sulfonyl]-1H-imidazole is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N6O2S

Molecular Weight

388.5 g/mol

IUPAC Name

2-methyl-4-[5-(1-methylimidazol-4-yl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine

InChI

InChI=1S/C18H24N6O2S/c1-12-20-16-5-3-4-15(16)18(21-12)23-6-13-8-24(9-14(13)7-23)27(25,26)17-10-22(2)11-19-17/h10-11,13-14H,3-9H2,1-2H3

InChI Key

OSCPRLOWHQVXCI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)S(=O)(=O)C5=CN(C=N5)C

Origin of Product

United States

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